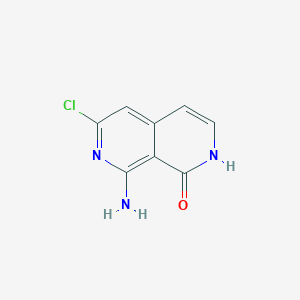
8-Amino-6-chloro-2,7-naphthyridin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Amino-6-chloro-2,7-naphthyridin-1(2H)-one is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its fused ring structure, which includes nitrogen atoms at specific positions. The presence of amino and chloro substituents on the naphthyridine ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-6-chloro-2,7-naphthyridin-1(2H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Naphthyridine Ring: The initial step involves the construction of the naphthyridine ring system. This can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminopyridine derivatives.
Introduction of the Chloro Group: The chloro substituent can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Amination: The amino group is introduced through nucleophilic substitution reactions, often using ammonia or amine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
8-Amino-6-chloro-2,7-naphthyridin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the chloro group to other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
8-Amino-6-chloro-2,7-naphthyridin-1(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 8-Amino-6-chloro-2,7-naphthyridin-1(2H)-one involves its interaction with specific molecular targets. The amino and chloro groups play a crucial role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-2,7-naphthyridin-1(2H)-one: Lacks the amino group, resulting in different chemical properties and reactivity.
8-Amino-2,7-naphthyridin-1(2H)-one: Lacks the chloro group, affecting its biological activity and applications.
8-Amino-6-methyl-2,7-naphthyridin-1(2H)-one: The methyl group replaces the chloro group, leading to variations in its chemical behavior.
Uniqueness
8-Amino-6-chloro-2,7-naphthyridin-1(2H)-one is unique due to the presence of both amino and chloro substituents, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H6ClN3O |
|---|---|
Poids moléculaire |
195.60 g/mol |
Nom IUPAC |
8-amino-6-chloro-2H-2,7-naphthyridin-1-one |
InChI |
InChI=1S/C8H6ClN3O/c9-5-3-4-1-2-11-8(13)6(4)7(10)12-5/h1-3H,(H2,10,12)(H,11,13) |
Clé InChI |
FVWKFWCBVACUNI-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC(=O)C2=C(N=C(C=C21)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-Methyl-6-oxo-5,7-diazaspiro[3.4]octan-8-yl)acetic acid](/img/structure/B11900513.png)
![Aziridine, 1-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-](/img/structure/B11900518.png)
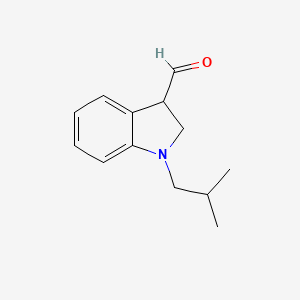
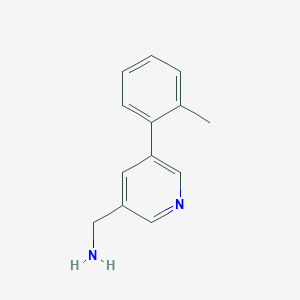

![3-Amino-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one](/img/structure/B11900546.png)
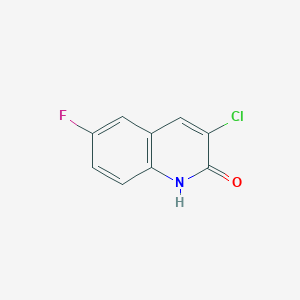

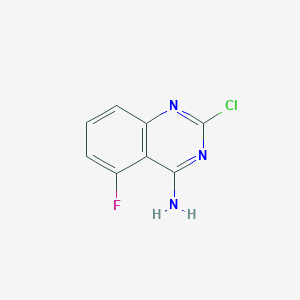

![5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B11900582.png)
![4-(Chloromethyl)-1,2-dimethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11900583.png)

![6-Chloro-7-nitro-1H-benzo[d]imidazole](/img/structure/B11900586.png)
